2-(3,4-dimethoxyphenyl)-4-hydroxy-1-(2-morpholin-4-ylethyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one
Description
The compound 2-(3,4-dimethoxyphenyl)-4-hydroxy-1-(2-morpholin-4-ylethyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one is a pyrrolone derivative featuring a 3,4-dimethoxyphenyl group at position 2, a morpholinylethyl chain at position 1, and a thiophene-2-carbonyl moiety at position 2. This structure combines electron-rich aromatic systems (dimethoxyphenyl, thiophene) with a morpholine-based side chain, which is known to enhance solubility and modulate pharmacokinetic properties.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-4-hydroxy-1-(2-morpholin-4-ylethyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O6S/c1-29-16-6-5-15(14-17(16)30-2)20-19(21(26)18-4-3-13-32-18)22(27)23(28)25(20)8-7-24-9-11-31-12-10-24/h3-6,13-14,20,27H,7-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYAEAQDWQKJLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(=C(C(=O)N2CCN3CCOCC3)O)C(=O)C4=CC=CS4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Variations
The target compound shares a pyrrolone core with several analogs but differs in substituent patterns. Key comparisons include:
Table 1: Substituent Comparison
Key Observations:
- Position 1: The morpholinylethyl group in the target compound and enhances solubility and basicity compared to the 4-methoxyphenylethyl group in . Morpholine is a common pharmacophore in kinase inhibitors due to its ability to form hydrogen bonds .
- Position 2: The 3,4-dimethoxyphenyl group in the target compound increases lipophilicity compared to the 4-methylphenyl () or 3-methoxy-4-propoxyphenyl (). Dimethoxy groups may improve membrane permeability but could reduce metabolic stability due to demethylation risks.
Physicochemical Properties
While the target compound’s exact data (e.g., melting point, mass) are unavailable, inferences can be made from analogs:
- Molecular Weight: Expected to be ~450–500 g/mol, similar to (531.3 g/mol) and (unreported but structurally comparable) .
- Melting Point: Morpholine-containing compounds (e.g., : 252–255°C) typically exhibit higher melting points due to hydrogen bonding .
- Solubility: The morpholine group likely improves aqueous solubility compared to non-polar substituents in .
Pharmacological Implications
- Morpholine Role: The morpholinylethyl group may enhance binding to ATP pockets in kinases, as seen in ’s pyrazolo-pyrimidine derivatives .
- Thiophene vs. Furoyl: Thiophene’s sulfur atom may confer stronger electron-withdrawing effects than furan’s oxygen, influencing redox stability and target interactions .
- Dimethoxy Phenyl: This group could increase CNS penetration but may require optimization for metabolic stability (e.g., replacing methoxy with halogens, as in ’s fluorophenyl derivatives) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
